

Unveiling the Three-Dimensional Architecture of Cyclosulfamuron: A Technical Guide

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Compound of Interest

Compound Name: Cyclosulfamuron

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This in-depth technical guide provides a comprehensive analysis of the crystal structure of **Cyclosulfamuron**, a significant herbicide in the pyrimidinylsulfonylurea class. Understanding its three-dimensional conformation is paramount for elucidating its mechanism of action, designing novel analogs, and optimizing its herbicidal activity. This document presents key crystallographic data, detailed experimental protocols for its determination, and visual representations of its structural analysis workflow and biochemical pathway.

Crystallographic Data Summary

The crystal structure of **Cyclosulfamuron** ($C_{17}H_{19}N_5O_6S$) has been determined by X-ray diffraction, revealing a monoclinic crystal system.^[1] The key quantitative data from the crystallographic analysis are summarized in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement Details^[1]

Parameter	Value
Empirical Formula	C ₁₇ H ₁₉ N ₅ O ₆ S
Formula Weight	421.43
Temperature	173 K
Wavelength	0.71073 Å (Mo Kα)
Crystal System	Monoclinic
Space Group	P 1 21/n 1
Unit Cell Dimensions	
a	12.7019 (4) Å
b	9.6216 (3) Å
c	15.6213 (5) Å
α	90°
β	93.6194 (12)°
γ	90°
Volume	1905.31 (10) Å ³
Z	4
Density (calculated)	1.466 Mg/m ³
Absorption Coefficient	0.22 mm ⁻¹
F(000)	880
Data Collection	
Diffractometer	Bruker APEXII CCD
Reflections Collected	17544
Independent Reflections	4365 [R(int) = 0.030]
Refinement	

Refinement Method	Full-matrix least-squares on F^2
Data / Restraints / Parameters	4365 / 0 / 264
Goodness-of-fit on F^2	1.05
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.039$, $wR_2 = 0.113$
R indices (all data)	$R_1 = 0.048$, $wR_2 = 0.118$
Largest Diff. Peak and Hole	0.22 and -0.49 $e.\text{\AA}^{-3}$

Table 2: Key Molecular Geometry Parameters[1][2]

Parameter	Description	Value
Dihedral Angle	Benzene ring and Cyclopropyl ring	75.32 (9)°
Dihedral Angle	Benzene ring and Pyrimidinyl ring	88.79 (4)°
C atom deviation	Methoxy groups from pyrimidine plane	0.043 (2) and 0.028 (2) Å
π - π Interaction	Centroid-centroid distance	3.6175 (9) Å
π - π Interaction	Centroid-centroid distance	3.7068 (9) Å

Experimental Protocols

The determination of the crystal structure of **Cyclosulfamuron** involved the following key experimental procedures.

Crystallization

Single crystals of **Cyclosulfamuron** suitable for X-ray diffraction were obtained. While the specific solvent system for crystallization is not detailed in the primary literature, a common method for compounds of this nature involves slow evaporation from a suitable organic solvent or a mixture of solvents.

X-ray Data Collection[1]

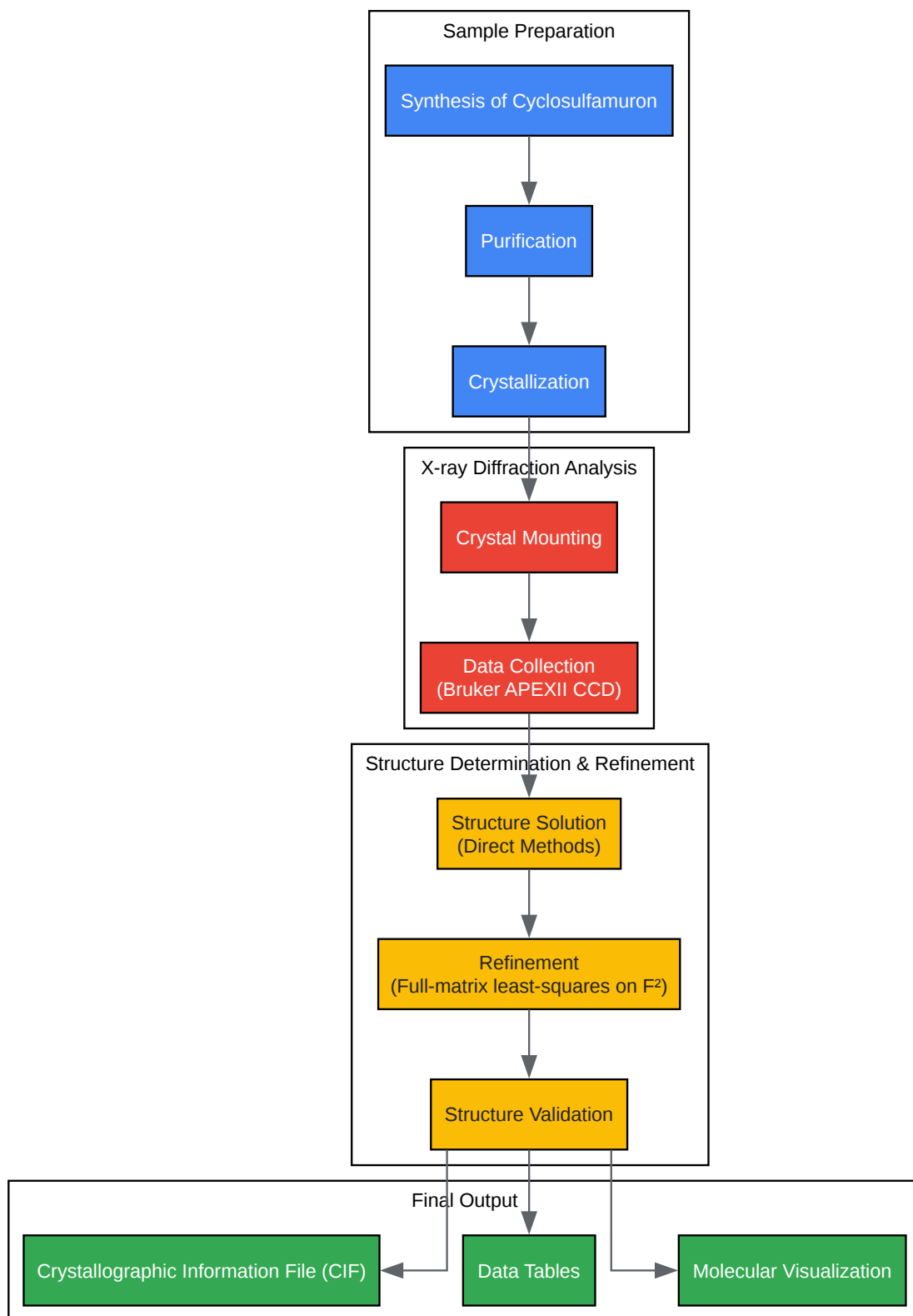
A colorless block-like crystal with dimensions $0.32 \times 0.27 \times 0.23$ mm was mounted on a Bruker APEXII CCD area-detector diffractometer. The data were collected at a temperature of 173 K using graphite-monochromated Mo K α radiation ($\lambda = 0.71073$ Å). A series of ω and ϕ scans were performed to cover a significant portion of the reciprocal space.

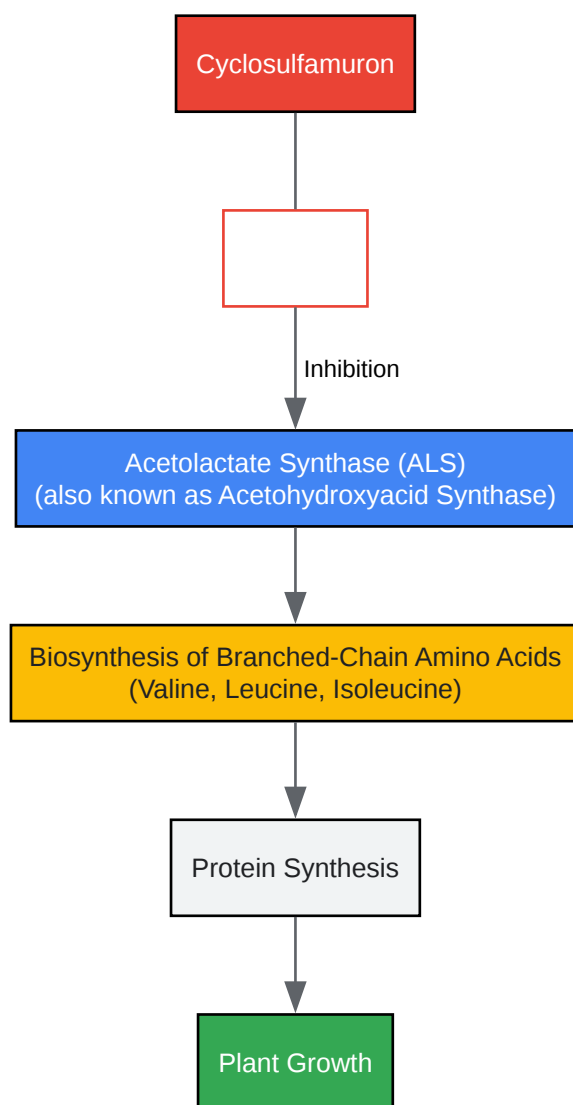
Structure Solution and Refinement[1]

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model, with $U_{iso}(H) = 1.2U_{eq}(\text{parent atom})$. The absorption correction was applied using a multi-scan method (SADABS).

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the established mechanism of action for **Cyclosulfamuron**.





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References

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